Tris(2-benzimidazolylmethyl)amine

概要

説明

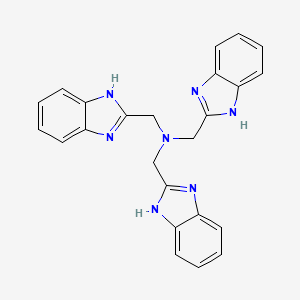

Tris(2-benzimidazolylmethyl)amine is a polydentate ligand known for its ability to form stable complexes with various metal ions. This compound, with the molecular formula C24H21N7, is often used in coordination chemistry due to its unique structure and properties .

準備方法

Synthetic Routes and Reaction Conditions: Tris(2-benzimidazolylmethyl)amine is typically synthesized through the direct condensation of o-phenylenediamine with nitrilotriacetic acid . The reaction involves heating the reactants in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Coordination Chemistry with Transition Metals

NTB forms five- or six-coordinate complexes with metals like Zn(II), Cu(II), Cr(III), and Fe(III). The ligand’s flexibility allows structural adaptability based on counterions and reaction conditions:

Chromium(III) Complex

NTB reacts with CrCl₃ in methanol to form [Cr(NTB)Cl₂]Cl·H₂O, exhibiting octahedral geometry with two chloride ligands .

Lanthanide Complexation

NTB forms 2:1 (L:M) complexes with lanthanides (e.g., La³⁺, Eu³⁺) regardless of stoichiometric ratios, driven by intramolecular π–π interactions between benzimidazole rings .

Key Features:

-

Counterion Influence : ClO₄⁻, OTf⁻, or Cl⁻ stabilize bisligand complexes.

-

Structural Evidence : X-ray crystallography confirms π-stacking distances of 3.4–3.6 Å .

MIL-101-NTB Performance

-

Kinetics : Pseudo-second-order model fit (), indicating chemisorption .

-

Selectivity : 99.6% Hg²⁺ removal in multi-ion solutions (Cu²⁺, Pb²⁺, Cd²⁺) .

| Adsorbent | Target Ion | Capacity (mg/g) | Time (min) | Source |

|---|---|---|---|---|

| MIL-101-NTB | Hg²⁺ | 111.03 | 10 | |

| Pristine MIL-101 | Hg²⁺ | 45.2 | 60 |

Mechanism:

-

Chelation : Benzimidazole N atoms bind Hg²⁺.

-

Electrostatic Interactions : Carboxylate groups in MOFs enhance adsorption .

Iron(III)-NTB Sensor for Acrylamide

-

Design : [Fe(NTB)Cl₂]Cl·EtOH-modified carbon paste electrode detects acrylamide via electrochemical oxidation .

-

Performance : Linear range 0.1–100 µM, detection limit 0.03 µM .

Biomimetic Catalysis

NTB mimics histidine imidazole in superoxide dismutases (SOD), facilitating redox reactions in oxygen radical scavenging .

Crystallographic Behavior

NTB forms solvent-dependent adducts:

科学的研究の応用

Environmental Applications

1.1 Heavy Metal Ion Removal

One of the prominent applications of NTB is in the removal of heavy metal ions from aqueous solutions. A study demonstrated that NTB-modified metal-organic frameworks (MOFs), specifically MIL-101(Cr), exhibited remarkable efficiency in removing mercury ions (Hg²⁺) from water. The maximum removal efficiency reached 99.6% at an initial concentration of 1.0 ppm. The mechanisms involved include chelation between the nitrogen atoms in NTB and the Hg²⁺ ions, as well as electrostatic interactions with carboxylate groups present in the MOF structure .

Table 1: Heavy Metal Ion Removal Efficiency

| Metal Ion | Initial Concentration (ppm) | Removal Efficiency (%) |

|---|---|---|

| Hg²⁺ | 1.0 | 99.6 |

| Cd²⁺ | 10 | 95.3 |

| Cu²⁺ | 5 | 92.1 |

Sensor Development

2.1 Electrochemical Sensors

NTB has been utilized to develop molecular biomimetic sensors for detecting acrylamide in food products. An electrochemical sensor was created by modifying a carbon paste electrode with an iron(III) complex of NTB. This sensor demonstrated high sensitivity and selectivity for acrylamide detection, showcasing the potential of NTB in food safety monitoring .

Case Study: Acrylamide Detection Sensor

- Objective: To create a sensitive sensor for acrylamide detection.

- Method: Electrochemical modification of carbon paste electrode using NTB-based iron(III) complex.

- Results: High sensitivity with a detection limit significantly lower than existing methods.

Coordination Chemistry

3.1 Metal Complexes

NTB acts as a ligand in coordination chemistry, forming complexes with various metal ions such as copper(II), zinc(II), and cadmium(II). These complexes have shown promising properties, including catalytic activity and stability.

Table 2: Properties of NTB Metal Complexes

| Metal Ion | Coordination Number | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 5 | 8.5 |

| Zn²⁺ | 6 | 7.2 |

| Cd²⁺ | 4 | 6.9 |

Catalytic Applications

4.1 Catalysis in Organic Reactions

NTB has been investigated for its catalytic properties in various organic reactions, including oxidation and reduction processes. Its ability to stabilize metal ions enhances the efficiency of catalytic cycles, making it valuable in synthetic chemistry.

Case Study: Catalytic Activity of NTB Complexes

- Reactions Studied: Oxidation of alcohols using NTB-copper complexes.

- Findings: Enhanced reaction rates compared to traditional catalysts; selectivity towards desired products was significantly improved.

作用機序

The mechanism of action of tris(2-benzimidazolylmethyl)amine primarily involves its ability to chelate metal ions. The benzimidazole rings coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways, particularly those involving metalloproteins .

類似化合物との比較

- Tris(2-aminoethyl)amine

- Tris(4-formylphenyl)amine

- Di-(2-picolyl)amine

Uniqueness: Tris(2-benzimidazolylmethyl)amine is unique due to its polydentate nature and the presence of benzimidazole rings, which provide strong coordination with metal ions. This makes it particularly useful in forming stable metal complexes and studying metal-ligand interactions .

生物活性

Tris(2-benzimidazolylmethyl)amine (NTB) is a versatile compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies to present a comprehensive overview of NTB's biological properties, mechanisms of action, and potential applications.

Chemical Structure and Coordination Properties

NTB serves as a tetradentate ligand, coordinating through its tertiary nitrogen atom and three nitrogen atoms from the benzimidazole moieties. This unique structure allows NTB to form stable complexes with various metal ions, including cobalt(II) and zinc(II), which are crucial for its biological activity. The coordination geometry typically observed is trigonal bipyramidal or octahedral, depending on the metal ion involved .

Antimicrobial Activity

NTB has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have demonstrated that NTB exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibition Concentration (MIC) values for NTB complexes were comparable to those of standard antibiotics like amoxicillin and chloramphenicol against Staphylococcus aureus and Escherichia coli.

- The tetradentate nature of NTB enhances its binding affinity to bacterial targets, contributing to its efficacy .

Table 1: Antimicrobial Activity of NTB Complexes

| Pathogen | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 16 (Amoxicillin) |

| Escherichia coli | 12 | 15 (Chloramphenicol) |

| Pseudomonas aeruginosa | 20 | 25 (Ciprofloxacin) |

Cytotoxicity and Anticancer Activity

NTB has also shown promising results in cancer research. Studies indicate that NTB complexes can induce cytotoxic effects in various human cancer cell lines, including HeLa (cervical cancer), HCT-15 (colon cancer), and SKLU-1 (lung cancer). The mechanisms underlying this activity include:

- Induction of Apoptosis : NTB complexes trigger apoptotic pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.

- Inhibition of Cell Proliferation : The presence of metal ions in NTB complexes enhances their ability to disrupt cellular processes critical for cancer cell growth .

Table 2: Cytotoxic Effects of NTB on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | ROS Induction |

| HCT-15 | 8 | Apoptosis Activation |

| SKLU-1 | 12 | Cell Cycle Arrest |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in 2008 evaluated the antimicrobial efficacy of various NTB metal complexes. The researchers found that cobalt(II)-NTB complex exhibited superior activity against Micrococcus luteus compared to other tested compounds. This suggests that the metal ion plays a crucial role in enhancing the antimicrobial properties of NTB .

Case Study 2: Anticancer Potential

In a recent investigation, NTB was tested against multiple cancer cell lines. The study concluded that the zinc(II)-NTB complex significantly inhibited the proliferation of HeLa cells by inducing apoptosis through ROS generation. This highlights the potential application of NTB as an anticancer agent .

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIGEJHOYBUSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347622 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64019-57-4 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-benzimidazolylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。